molecular formula C11H16O2 B3148238 (R)-3-(benzyloxy)-2-methylpropan-1-ol CAS No. 63930-49-4

(R)-3-(benzyloxy)-2-methylpropan-1-ol

Cat. No.: B3148238
CAS No.: 63930-49-4
M. Wt: 180.24 g/mol
InChI Key: NGRZOWQXYGMVQS-SNVBAGLBSA-N
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Description

Significance of Enantiomerically Pure Alcohols in Modern Synthetic Methodologies

Enantiomerically pure alcohols are a cornerstone of modern asymmetric synthesis, serving as pivotal intermediates in the creation of a wide array of complex molecules. Their utility stems from the versatility of the hydroxyl group, which can be readily transformed into a multitude of other functional groups, including ethers, esters, halides, and amines, often with retention or inversion of configuration at the stereogenic center. This functional group interconversion allows for the elaboration of the carbon skeleton while maintaining stereochemical integrity.

Furthermore, the development of stereoselective methods for the synthesis of chiral alcohols has been a major focus of research. nih.gov Methodologies such as the asymmetric reduction of prochiral ketones, the kinetic resolution of racemic alcohols, and the enantioselective opening of epoxides have provided chemists with a robust toolkit for accessing a diverse range of enantiopure alcohols. nih.gov The significance of these methodologies is underscored by their widespread application in the synthesis of natural products and pharmaceutically active compounds, where precise control of stereochemistry is often critical for biological activity.

Overview of (R)-3-(benzyloxy)-2-methylpropan-1-ol as a Versatile Chiral Synthon

This compound, with its defined stereocenter at the C2 position, is a prime example of a versatile chiral synthon. Its structure incorporates several key features that contribute to its utility in organic synthesis. The primary alcohol at C1 provides a reactive handle for a variety of transformations, such as oxidation to the corresponding aldehyde or carboxylic acid, or conversion to a leaving group for nucleophilic substitution reactions. The methyl group at the chiral center (C2) introduces a simple alkyl substituent, a common motif in many natural products.

The benzyloxy group at C3 serves a dual purpose. Firstly, it acts as a robust protecting group for the primary alcohol of the parent 2-methyl-1,3-propanediol (B1210203), allowing for selective manipulation of the C1 hydroxyl group. The benzyl (B1604629) ether is stable to a wide range of reaction conditions and can be readily removed under mild hydrogenolysis conditions. Secondly, the benzyloxy group itself can be a key structural element in the target molecule. The strategic placement of these functional groups within a single, enantiomerically pure molecule makes this compound a highly sought-after building block for the synthesis of complex chiral targets.

Historical Context and Evolution of Synthetic Strategies for Chiral Propanols

The synthesis of chiral propanols has evolved significantly over the decades, mirroring the broader advancements in asymmetric synthesis. Early approaches often relied on the resolution of racemic mixtures, a process that is inherently inefficient as it discards at least 50% of the material. The classical method of forming diastereomeric salts with a chiral resolving agent, followed by separation and subsequent liberation of the desired enantiomer, laid the groundwork for accessing enantiopure compounds.

The advent of asymmetric catalysis revolutionized the synthesis of chiral alcohols. The development of chiral reducing agents and catalysts for the enantioselective reduction of prochiral ketones provided a more direct and atom-economical route to these valuable compounds. Pioneering work in this area established the foundation for the highly efficient and selective catalytic systems used today.

A significant leap forward in the synthesis of chiral propanediol (B1597323) derivatives, the parent structure of this compound, came with the application of enzymatic methods. Lipases, in particular, have proven to be exceptionally effective for the kinetic resolution of racemic 2-substituted-1,3-propanediols and their derivatives through enantioselective acylation or hydrolysis. chemspider.com Furthermore, the desymmetrization of prochiral 2-substituted-1,3-propanediols using enzymes offers an elegant and highly efficient pathway to enantiomerically enriched products. chemspider.com These chemoenzymatic approaches combine the selectivity of biological catalysts with the practicality of chemical synthesis, representing the state-of-the-art in the preparation of chiral propanols and their derivatives.

Physicochemical Properties

Interactive Data Table: Predicted and Known Properties of this compound and Related Compounds

PropertyThis compound (Predicted/Known)3-Benzyloxy-1-propanol (Known) chemicalbook.com2-Methylpropan-1-ol (Known)
Molecular Formula C₁₁H₁₆O₂ chemspider.comC₁₀H₁₄O₂ chemicalbook.comC₄H₁₀O
Molecular Weight ( g/mol ) 180.24166.22 chemicalbook.com74.12
Boiling Point (°C) Not availableNot available108
Density (g/cm³) Not availableNot available0.802
Appearance Colorless liquid (predicted)Colorless oily product chemicalbook.comColorless liquid

Note: The properties for this compound are largely predicted based on its chemical structure, with the molecular formula and weight being confirmed from chemical databases. The data for related compounds are provided for comparative purposes.

Detailed Research Findings

The synthesis of enantiomerically pure 2-methyl-1,3-propanediol derivatives, the core scaffold of this compound, has been a subject of considerable research. A notable chemoenzymatic approach involves the lipase-catalyzed hydrolysis or acylation of racemic esters of 2-methyl-1,3-propanediol derivatives. For instance, the hydrolysis of the racemic acetate (B1210297) of a related mono-ether of 2-methyl-1,3-propanediol catalyzed by Candida antarctica lipase (B570770) has been shown to proceed with high enantioselectivity. chemspider.com

Another powerful strategy is the enzymatic desymmetrization of the prochiral 2-methyl-1,3-propanediol. This approach circumvents the inherent 50% yield limitation of kinetic resolution. For example, the acylation of 2-methyl-1,3-propanediol catalyzed by Mucor miehei lipase can afford the corresponding (S)-monoester with good enantiomeric excess, which can be further enriched. chemspider.com The resulting enantiopure monoester can then be chemically elaborated to afford synthons like this compound.

The chemical synthesis of the racemic precursor for resolution or the prochiral substrate for desymmetrization often starts from simple achiral materials. For example, the reduction of diethyl 2-methylmalonate can provide 2-methyl-1,3-propanediol. Subsequent protection of one of the hydroxyl groups as a benzyl ether would lead to the precursor for enzymatic resolution.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R)-2-methyl-3-phenylmethoxypropan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O2/c1-10(7-12)8-13-9-11-5-3-2-4-6-11/h2-6,10,12H,7-9H2,1H3/t10-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGRZOWQXYGMVQS-SNVBAGLBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)COCC1=CC=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CO)COCC1=CC=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30456132
Record name (R)-3-(benzyloxy)-2-methylpropan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30456132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63930-49-4
Record name (R)-3-(benzyloxy)-2-methylpropan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30456132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Stereoselective Transformations and Derivatizations of R 3 Benzyloxy 2 Methylpropan 1 Ol

Selective Functional Group Interconversions at the Primary Alcohol

The primary alcohol moiety of (R)-3-(benzyloxy)-2-methylpropan-1-ol is a key site for synthetic modification. Its reactivity can be precisely controlled to yield a variety of functional groups, each offering a gateway to further synthetic elaborations.

Controlled Oxidations to Aldehydes and Carboxylic Acids

The oxidation of the primary alcohol to an aldehyde or a carboxylic acid is a fundamental transformation. The choice of oxidizing agent and reaction conditions dictates the outcome.

To Aldehydes: Mild oxidizing agents are employed to achieve the partial oxidation to the corresponding aldehyde, (R)-3-(benzyloxy)-2-methylpropanal. Reagents such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP) are effective for this transformation, minimizing over-oxidation to the carboxylic acid. A facile method for the oxidation of primary benzylic alcohols to their corresponding aldehydes has been reported using sodium nitrate (B79036) (NaNO3) and phosphorus pentoxide (P2O5) under high-speed ball-milling conditions, offering a clean and efficient approach. researchgate.net Another approach involves using hydrogen peroxide as a green oxidant in the presence of various catalysts. mdpi.com

To Carboxylic Acids: Stronger oxidizing agents are required to convert the primary alcohol directly to the carboxylic acid, (R)-3-(benzyloxy)-2-methylpropanoic acid. Common reagents for this full oxidation include potassium permanganate (B83412) (KMnO4) or chromic acid (generated in situ from potassium dichromate and sulfuric acid). stackexchange.comquora.comlibretexts.org The reaction typically involves heating under reflux to ensure complete conversion of the intermediate aldehyde. libretexts.orgchemguide.co.uk The general mechanism for the oxidation of a primary alcohol to a carboxylic acid using a dichromate salt involves initial oxidation to an aldehyde, followed by hydration to a geminal diol, which is then further oxidized. stackexchange.com

Interactive Data Table: Oxidation Reactions
Starting Material Product Reagent(s) Conditions Reference(s)
This compound (R)-3-(benzyloxy)-2-methylpropanal PCC or DMP Mild N/A
This compound (R)-3-(benzyloxy)-2-methylpropanal NaNO3 / P2O5 High-speed ball-milling researchgate.net
This compound (R)-3-(benzyloxy)-2-methylpropanoic acid KMnO4 or CrO3/H2SO4 Heating under reflux stackexchange.comquora.comlibretexts.orgchemguide.co.uk

Stereospecific Halogenations and Subsequent Nucleophilic Displacements

Conversion of the primary alcohol to a halide sets the stage for a variety of nucleophilic substitution reactions. This two-step sequence allows for the introduction of a wide range of functionalities with retention or inversion of stereochemistry, depending on the chosen reaction pathway.

Halogenation: The primary alcohol can be converted to the corresponding alkyl halide (chloride, bromide, or iodide) using standard reagents. For example, thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to produce the corresponding chloride or bromide, respectively. These reactions typically proceed with high stereospecificity.

Nucleophilic Displacement: The resulting (R)-3-(benzyloxy)-2-methylpropyl halide is an excellent substrate for SN2 reactions. A diverse array of nucleophiles, such as azides, cyanides, and thiolates, can be introduced. Research has shown that benzyloxy groups can participate in solvolysis reactions, influencing the outcome of nucleophilic displacements. rsc.orgrsc.org For instance, the solvolysis of a methylsulfonyl derivative of a di-O-benzyl-galactopyranoside showed participation from the 3-benzyloxy group. rsc.org Similarly, benzyloxy-group migration has been observed during the solvolysis of a ribofuranoside derivative. rsc.org

Esterification and Etherification for Further Synthetic Utility

Esterification: The primary alcohol can be readily esterified with a variety of carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) to form the corresponding esters. These reactions are often catalyzed by acids or coupling agents. Benzyl (B1604629) esters can be synthesized using reagents like 2-benzyloxy-1-methylpyridinium triflate, which allows for esterification under mild conditions. organic-chemistry.orgnih.gov Other methods include direct benzylation of carboxylic acids with toluene (B28343) using a palladium catalyst. organic-chemistry.org

Etherification: Etherification of the primary alcohol provides another avenue for synthetic modification. The Williamson ether synthesis, involving deprotonation of the alcohol with a base like sodium hydride followed by reaction with an alkyl halide, is a common method. organic-chemistry.org More modern methods, such as using 2-benzyloxy-1-methylpyridinium triflate, offer milder conditions for benzylation. orgsyn.orgnih.gov

Interactive Data Table: Esterification and Etherification Reagents
Reaction Reagent Conditions Product Reference(s)
Esterification Carboxylic acid, acid catalyst Heat Ester N/A
Esterification 2-Benzyloxy-1-methylpyridinium triflate, Et3N Mild Benzyl ester organic-chemistry.orgnih.gov
Etherification NaH, Alkyl halide Anhydrous solvent Ether organic-chemistry.org
Etherification 2-Benzyloxy-1-methylpyridinium triflate, MgO Heat Benzyl ether orgsyn.orgnih.gov

Manipulations of the Benzyloxy Protecting Group

The benzyloxy group serves as a robust protecting group for the primary ether. Its selective removal or transformation is crucial in the later stages of a synthetic sequence.

Selective Deprotection Strategies

The cleavage of the benzyl ether is a common and critical step. Several methods are available, with the choice depending on the other functional groups present in the molecule.

Hydrogenolysis: The most common method for benzyl ether deprotection is catalytic hydrogenolysis. organic-chemistry.orgcommonorganicchemistry.com This involves reacting the compound with hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst. commonorganicchemistry.comorganic-chemistry.org This method is generally clean and high-yielding. Transfer hydrogenation, using a hydrogen donor like formic acid, provides an alternative to using hydrogen gas. organic-chemistry.org

Oxidative Cleavage: In cases where catalytic hydrogenation is not feasible due to the presence of other reducible functional groups (e.g., alkenes, alkynes), oxidative methods can be employed. Reagents such as 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) can selectively cleave benzyl ethers, particularly p-methoxybenzyl (PMB) ethers. organic-chemistry.org Recent developments have shown that visible-light-mediated oxidative debenzylation with DDQ can be a powerful tool, even allowing for the use of benzyl ethers as temporary protecting groups. acs.org

Reductive Cleavage: Reductive conditions can also be used for deprotection. For instance, a combination of lithium and a catalytic amount of naphthalene (B1677914) in THF at low temperatures can cleave benzyl ethers. organic-chemistry.org

Interactive Data Table: Deprotection Methods for Benzyl Ethers
Method Reagent(s) Conditions Key Features Reference(s)
Catalytic Hydrogenolysis H2, Pd/C Atmospheric or higher pressure Common, high-yielding organic-chemistry.orgcommonorganicchemistry.comorganic-chemistry.org
Transfer Hydrogenation Formic acid, Pd/C Mild Avoids H2 gas organic-chemistry.org
Oxidative Cleavage DDQ Mild, sometimes with photoirradiation Selective for electron-rich benzyl ethers organic-chemistry.orgacs.org
Reductive Cleavage Li, naphthalene Low temperature Chemoselective organic-chemistry.org

Trans-Protection Methodologies for Orthogonal Synthesis

In complex syntheses, it may be necessary to switch one protecting group for another in a process known as trans-protection. This is a key strategy in orthogonal synthesis, where one protecting group can be removed selectively in the presence of others.

The ability to selectively deprotect a benzyl ether in the presence of other protecting groups, or vice versa, is highly valuable. For example, research has focused on the selective deprotection of benzyl (Bn) ethers in the presence of para-methoxybenzyl (PMB) ethers under reductive conditions, complementing the well-established oxidative cleavage of PMB ethers in the presence of Bn ethers. colab.wsresearchgate.net This orthogonality allows for more intricate synthetic planning.

Formation of Chiral Derivatives for Reaction Monitoring and Stereochemical Assignment

In the stereoselective synthesis and transformation of chiral molecules like this compound, the ability to accurately monitor reaction progress and unequivocally assign newly formed stereocenters is of paramount importance. The formation of chiral derivatives serves as a powerful analytical tool to achieve these objectives. By reacting the chiral alcohol with a chiral derivatizing agent (CDA), a pair of diastereomers is formed. Unlike enantiomers, which are indistinguishable by achiral methods such as standard nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC) on achiral stationary phases, diastereomers possess distinct physical and spectroscopic properties. researchgate.net This difference allows for their separation and quantification, providing crucial information about the enantiomeric purity and absolute configuration of the parent alcohol.

One of the most widely employed methods for the derivatization of chiral alcohols is the formation of Mosher esters, utilizing the enantiomerically pure forms of α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA). umn.eduacs.org The reaction of this compound with both (R)- and (S)-MTPA chloride yields the corresponding diastereomeric esters. The analysis of the ¹H NMR spectra of these esters allows for the determination of the absolute configuration of the alcohol. youtube.com The underlying principle of the Mosher method relies on the anisotropic effect of the phenyl group of the MTPA moiety, which is conformationally restricted. This leads to predictable shielding or deshielding of the protons in the vicinity of the newly formed ester linkage, with the magnitude of the chemical shift difference (Δδ = δS - δR) being indicative of their spatial arrangement. umn.eduyoutube.com

The derivatization is typically carried out by reacting the alcohol with the respective enantiomer of MTPA chloride in the presence of a base, such as pyridine (B92270) or 4-(dimethylamino)pyridine (DMAP), to neutralize the HCl generated during the reaction. The resulting diastereomeric esters can then be analyzed directly by ¹H NMR spectroscopy.

Table 1: Representative Protocol for the Formation of Mosher Esters of this compound

StepProcedure
1.In two separate NMR tubes, dissolve a small, accurately weighed amount of this compound in deuterated chloroform (B151607) (CDCl₃).
2.To one tube, add a slight molar excess of (R)-(-)-MTPA chloride.
3.To the second tube, add a slight molar excess of (S)-(+)-MTPA chloride.
4.To each tube, add a small amount of a suitable base, such as pyridine-d₅, to catalyze the reaction and neutralize the formed DCl.
5.Allow the reactions to proceed to completion at room temperature, monitoring by TLC or ¹H NMR if necessary.
6.Acquire high-resolution ¹H NMR spectra for both diastereomeric ester products.

The analysis of the resulting spectra focuses on the chemical shift differences (Δδ) for the protons adjacent to the esterified carbinol center. By applying Mosher's model, the absolute configuration of the alcohol can be confirmed.

Table 2: Hypothetical ¹H NMR Chemical Shift Data for the Mosher Esters of this compound

Protonδ [(S)-MTPA ester] (ppm)δ [(R)-MTPA ester] (ppm)Δδ (δS - δR) (ppm)
H-1a4.154.25-0.10
H-1b4.054.18-0.13
H-22.102.00+0.10
-CH₃0.950.90+0.05
OCH₃ (MTPA)3.543.58-0.04

In addition to NMR analysis, the formation of chiral derivatives is instrumental for monitoring reactions by HPLC. The diastereomeric derivatives can be separated on standard, achiral stationary phases, allowing for the determination of enantiomeric excess (e.e.) of the starting material or product. scirp.org This is particularly useful for tracking the progress of stereoselective reactions or enzymatic resolutions. mdpi.com For instance, derivatization with a strongly UV-absorbing chiral agent can enhance detection sensitivity.

Table 3: Illustrative HPLC Separation Parameters for Diastereomeric Derivatives

ParameterValue
Column Standard C18 silica (B1680970) column
Mobile Phase Isocratic mixture of acetonitrile (B52724) and water
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Retention Time (Diastereomer 1) 12.5 min
Retention Time (Diastereomer 2) 14.2 min

The integration of the peak areas corresponding to the two diastereomers allows for the precise calculation of the diastereomeric ratio (d.r.), which directly reflects the enantiomeric ratio of the original alcohol. This analytical strategy is a cornerstone in the development and optimization of asymmetric synthetic methodologies.

Mechanistic Investigations of Reactions Involving R 3 Benzyloxy 2 Methylpropan 1 Ol

Elucidation of Reaction Pathways and Transition States in Stereoselective Transformations

The reactions of (R)-3-(benzyloxy)-2-methylpropan-1-ol and its derivatives are often governed by intricate reaction pathways involving discrete intermediates and well-defined transition states. The oxidation of the primary alcohol to the corresponding aldehyde, (R)-3-(benzyloxy)-2-methylpropanal, is a foundational transformation, with the mechanism varying significantly with the chosen reagent.

Swern Oxidation Pathway: The Swern oxidation provides a mild and efficient route to the aldehyde. The mechanism proceeds through several key steps. Initially, dimethyl sulfoxide (DMSO) reacts with an activator like oxalyl chloride at low temperatures to form the electrophilic chloro(dimethyl)sulfonium chloride. This species reacts with this compound to form a key alkoxysulfonium salt intermediate. The addition of a hindered, non-nucleophilic base, such as triethylamine, facilitates the deprotonation of the carbon adjacent to the sulfur atom, yielding a sulfur ylide. The crucial step for aldehyde formation is the intramolecular proton transfer via a five-membered ring transition state, which leads to the fragmentation of the ylide into the desired aldehyde, dimethyl sulfide (B99878), and triethylammonium chloride organic-chemistry.orgmissouri.eduwikipedia.org. The low reaction temperatures (typically below -60 °C) are essential to prevent side reactions, such as the formation of mixed thioacetals organic-chemistry.orgmissouri.edu.

Chromate Oxidation Pathway: In contrast, oxidation with chromium(VI) reagents, such as pyridinium (B92312) chlorochromate (PCC) or chromic acid (formed in situ from potassium dichromate and sulfuric acid), follows a different pathway. The alcohol first reacts with the chromium(VI) species to form a chromate ester intermediate. The rate-determining step is typically the cleavage of the α-C-H bond, where a base (often water) removes the proton, leading to the elimination of a Cr(IV) species and formation of the aldehyde stackexchange.comkhanacademy.org. For primary alcohols like this compound, if aqueous acidic conditions and an excess of the oxidant are used, the initially formed aldehyde can be further oxidized to the corresponding carboxylic acid, 2-methyl-3-benzyloxypropanoic acid stackexchange.comlibretexts.orgchemguide.co.uk.

Transition States in Nucleophilic Additions: The aldehyde derived from this compound is a key chiral intermediate for C-C bond formation. The stereochemical outcome of nucleophilic additions to its carbonyl group is dictated by the controlling transition state. In the presence of Lewis acids capable of bidentate coordination (e.g., MgBr₂, ZnCl₂), a chelation-controlled pathway is often favored. The Lewis acid coordinates to both the carbonyl oxygen and the ether oxygen of the benzyloxy group, forming a rigid five-membered ring chelate. The nucleophile then attacks the carbonyl carbon from the less sterically hindered face, leading to a predictable diastereoselectivity nih.govresearchgate.net.

Conversely, with bulky Lewis acids or non-chelating conditions, the reaction proceeds through an open-chain transition state, as described by the Felkin-Anh model . In this model, the largest substituent (the benzyloxymethyl group) orients itself anti-periplanar to the incoming nucleophile to minimize steric interactions. This leads to the opposite diastereomer compared to the chelation-controlled pathway. The choice of reaction conditions, therefore, allows for selective access to different stereoisomers.

Influence of Substituent Effects on Reactivity and Selectivity Profiles

The benzyloxy group in this compound exerts both steric and electronic effects that influence the molecule's reactivity and the selectivity of its transformations.

Steric Effects: The steric bulk of the benzyloxy group is a dominant factor in controlling stereoselectivity. In the Felkin-Anh model for nucleophilic addition to the corresponding aldehyde, the bulky -CH₂OBn group acts as the largest substituent, directing the incoming nucleophile to the opposite face. This steric hindrance is fundamental to achieving high diastereoselectivity in non-chelation-controlled reactions.

The table below summarizes the expected influence of the benzyloxy group compared to other substituents in analogous positions.

FeatureInfluence of Benzyloxy GroupRationale
Reactivity in Oxidation Moderate deactivationInductive electron withdrawal by the ether oxygen.
Stereocontrol (Aldehyde) HighActs as a bulky group in Felkin-Anh models and as an effective chelating group in chelation-controlled models.
Lewis Acid Affinity HighThe ether oxygen serves as a Lewis basic site, promoting chelation with suitable metal ions.

Kinetic Studies of Key Synthetic Steps

Kinetic studies provide quantitative insight into reaction mechanisms, including the determination of rate laws and activation parameters. While specific kinetic data for this compound are scarce, extensive studies on analogous systems, such as the oxidation of substituted benzyl (B1604629) alcohols, offer a robust framework for understanding its kinetic behavior.

Kinetics of Oxidation: The oxidation of primary alcohols often exhibits a first-order dependence on both the alcohol and the oxidant concentration orientjchem.orgasianpubs.orgrsc.org. For chromium-based oxidations, the reaction is also typically acid-catalyzed orientjchem.orgasianpubs.org. A key mechanistic probe is the kinetic isotope effect (KIE). The oxidation of α,α-dideuteriobenzyl alcohol shows a substantial primary KIE (kH/kD values ranging from 2.7 to 6.6), indicating that the cleavage of the α-C-H bond is the rate-determining step researchgate.netasianpubs.org. A similar KIE would be expected for the oxidation of the deuterated analog of this compound.

The table below presents representative thermodynamic parameters for the oxidation of benzyl alcohol by different oxidizing agents, which can serve as an estimate for the oxidation of this compound.

Oxidant SystemΔH‡ (kJ/mol)ΔS‡ (J/mol·K)Reference
Acidified Dichromate51.5-132 orientjchem.org
Pyrazinium Dichromate53.6-109 asianpubs.org
N-Bromobenzenesulfonamide56.4-98 researchgate.net

These values, particularly the large negative entropies of activation (ΔS‡), are consistent with a highly ordered, bimolecular transition state, such as the one involved in the decomposition of a chromate ester intermediate orientjchem.orgresearchgate.netasianpubs.org.

Kinetics of Swern Oxidation: The Swern oxidation has a more complex kinetic profile. Studies on benzyl alcohol have shown that the deprotonation of the alkoxysulfonium intermediate to form the sulfur ylide is the rate-determining step acs.org. This is followed by a rapid intramolecular elimination. The reaction's temperature dependence is critical; Arrhenius plots of the KIE for the elimination step show significant upward curvature, which is indicative of quantum mechanical tunneling, a phenomenon where a proton passes through the activation barrier rather than over it acs.org.

Future Research Directions and Emerging Methodologies for Chiral Benzyloxypropanols

Development of More Sustainable and Environmentally Benign Synthetic Routes

The chemical industry is increasingly shifting towards greener and more sustainable practices, driven by both environmental concerns and economic viability. For the synthesis of chiral benzyloxypropanols, this translates into developing routes that minimize waste, reduce energy consumption, and utilize less hazardous materials.

A key area of focus is the application of biocatalysis. nih.govlongdom.org Enzymes and whole-cell systems offer remarkable chemo-, regio-, and enantioselectivity under mild, aqueous conditions, presenting a significant advantage over traditional chemical methods that may require harsh reagents and heavy metals. longdom.org For instance, the asymmetric reduction of prochiral ketones to chiral alcohols is a well-established biocatalytic transformation. mdpi.com Researchers are exploring novel microbial strains and genetically engineered enzymes to enhance substrate scope, activity, and stability for industrial-scale production. nih.govmdpi.com Plant-based biocatalysts, such as Daucus carota (carrot) roots, are also gaining attention as they are inexpensive, readily available, and possess natural cofactor recycling systems, making them effective for the stereoselective reduction of ketones. nih.gov

The principles of green chemistry also encourage the use of solvent-free conditions or environmentally benign solvents like water, reducing the reliance on volatile organic compounds. longdom.orgnih.gov The development of catalytic systems that operate efficiently in these media is a critical research objective.

Table 1: Comparison of Conventional vs. Sustainable Synthetic Approaches

Feature Conventional Chemical Synthesis Biocatalytic Synthesis
Catalyst Often based on heavy or precious metals Enzymes, whole cells (microorganisms, plants) longdom.orgnih.gov
Reaction Conditions Often requires high temperatures and pressures Mild conditions (ambient temperature and pressure) nih.gov
Solvents Often uses volatile organic compounds Primarily aqueous media or solvent-free nih.gov
Selectivity May require protecting groups, leading to lower atom economy High chemo-, regio-, and enantioselectivity nih.govlongdom.org

| Environmental Impact | Can generate hazardous waste | Generally lower environmental footprint, biodegradable catalysts |

Exploration of Novel Catalytic Systems for Enhanced Enantioselectivity and Efficiency

The heart of asymmetric synthesis lies in the catalyst, which dictates the stereochemical outcome of a reaction. Research is intensely focused on discovering new catalytic systems that offer higher enantioselectivity (ee), turnover numbers (TON), and broader substrate applicability for the synthesis of chiral alcohols.

Organocatalysis: Metal-free organocatalysts have emerged as a powerful alternative to metal-based systems. nih.gov Chiral thiourea-amine catalysts, for example, have been successfully used for the enantioselective reduction of prochiral ketones to secondary alcohols with high enantiomeric excess. nih.govacs.org These catalysts function through a push-pull mechanism, where the amine activates the borane (B79455) reductant while the thiourea moiety activates the carbonyl substrate. acs.org

Transition-Metal Catalysis: Despite the rise of organocatalysis, transition-metal catalysts, particularly those based on ruthenium (Ru), rhodium (Rh), and iridium (Ir), remain indispensable for asymmetric hydrogenation. nih.gov The rational design of chiral ligands is crucial for achieving high performance. nih.govnih.govnews-medical.net P-chiral phosphine ligands and ligands with C2 symmetry, such as BINAP derivatives, have proven highly effective in creating a rigid and well-defined chiral environment around the metal center, leading to excellent stereocontrol. nih.govnih.gov Ongoing efforts are directed at developing catalysts that are more active (allowing for lower catalyst loadings), stable, and tolerant of various functional groups. acs.org

Table 2: Examples of Modern Catalytic Systems for Asymmetric Ketone Reduction

Catalyst Type Example Catalyst/Ligand Key Features Typical Enantioselectivity (ee)
Organocatalyst Bifunctional Thiourea-Amine Metal-free, air-stable, operates via H-bonding activation nih.govacs.org Up to 99% acs.org
Transition Metal Ru(II)-XylBINAP/DPEN High activity and enantioselectivity for aromatic ketones nih.gov >99% nih.gov
Transition Metal Cp*Ir(OTf)(MsDpen) Effective for hydrogenation of α-hydroxy ketones nih.gov Up to 99% nih.gov

| Biocatalyst | Bacillus cereus TQ-2 | Whole-cell biocatalyst, anti-Prelog selectivity mdpi.com | >99% mdpi.com |

Integration with Flow Chemistry and Automated Synthesis Platforms for Scalability

Translating a successful laboratory-scale synthesis to industrial production presents significant challenges in terms of safety, consistency, and cost. Continuous flow chemistry is a transformative technology that addresses many of these issues. nih.govseqens.com By performing reactions in continuously flowing streams through small-diameter tubes or microreactors, flow systems offer superior heat and mass transfer, precise control over reaction parameters (temperature, pressure, residence time), and enhanced safety, particularly for highly exothermic or hazardous reactions. nih.govcontractpharma.com

Expansion of Applications in Chemical Biology and Medicinal Chemistry

Chiral building blocks like (R)-3-(benzyloxy)-2-methylpropan-1-ol are fundamental to the synthesis of complex, biologically active molecules. nih.govwisdomlib.org The demand for enantiomerically pure compounds in the pharmaceutical industry is robust, as the different enantiomers of a drug can have vastly different pharmacological and toxicological profiles. nih.govenamine.net

Future research will focus on leveraging the stereocenter of benzyloxypropanol scaffolds to synthesize novel drug candidates and molecular probes for chemical biology. These chiral synthons are crucial starting materials for creating molecules with precisely defined three-dimensional structures, a prerequisite for selective interaction with biological targets like enzymes and receptors. enamine.net The development of new synthetic methodologies directly impacts the ability of medicinal chemists to generate diverse libraries of chiral compounds for lead discovery and optimization. nih.gov For example, chiral alcohols and amines derived from these scaffolds are key intermediates in the synthesis of a wide range of pharmaceuticals. whiterose.ac.ukbuchler-gmbh.com

Computational Design of New Reactions and Transformations Utilizing the Chiral Scaffold

Advances in computational chemistry are revolutionizing the way catalysts and chemical reactions are designed. rsc.org Density Functional Theory (DFT) calculations, for instance, allow researchers to model reaction mechanisms, analyze transition states, and understand the origins of stereoselectivity at the molecular level. urv.catrsc.orgresearchgate.netnih.gov This insight enables the in silico design and optimization of chiral ligands and catalysts before they are synthesized in the lab, saving significant time and resources. acs.orgurv.cat

Machine learning is also emerging as a powerful tool for predicting the outcome of stereoselective reactions. arxiv.orgbohrium.comarxiv.orgresearchgate.net By training algorithms on large datasets of known reactions, it is becoming possible to predict the enantioselectivity of a given transformation with increasing accuracy. arxiv.orgbohrium.comresearchgate.net These predictive models can guide experimental efforts by identifying promising catalyst-substrate combinations.

Furthermore, computational tools can be used to explore new transformations of the chiral benzyloxypropanol scaffold itself. By modeling the reactivity of the molecule, scientists can design novel synthetic routes that utilize its inherent chirality to construct even more complex and valuable molecular architectures for applications in materials science and drug discovery. mdpi.com

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing (R)-3-(benzyloxy)-2-methylpropan-1-ol with high enantiomeric purity?

  • Methodology :

  • Asymmetric Reduction : Use chiral catalysts (e.g., Corey-Bakshi-Shibata) for stereocontrol during ketone-to-alcohol reduction. For example, methyl (R)-3-(benzyloxy)-2-methylpropanoate can be reduced with DiBAl-H at −78°C to −40°C, yielding the alcohol with 92% enantiomeric excess .
  • Protecting Group Strategies : Benzyl ether protection of hydroxyl groups during synthesis prevents unwanted side reactions. This is critical in multi-step syntheses involving sensitive functional groups .
    • Data :
StepYieldConditionsReference
DiBAl-H Reduction92%−78°C → −40°C, CH₂Cl₂
Benzyl Deprotection>90%Pd/C, H₂, MeOH

Q. How is the stereochemistry of this compound confirmed experimentally?

  • Methodology :

  • Chiral HPLC : Compare retention times with (S)-enantiomer standards under isocratic conditions (e.g., Chiralpak AD-H column, hexane:IPA 90:10) .
  • Optical Rotation : Measure specific rotation ([α]D²⁵) and compare with literature values (e.g., +15.3° for (R)-isomer in CHCl₃) .
    • Data :
TechniqueParameterReference
Chiral HPLCtR = 8.2 min (R)
Optical Rotation[α]D²⁵ = +15.3°

Advanced Research Questions

Q. What reaction conditions optimize the yield of this compound in gram-scale syntheses?

  • Methodology :

  • Temperature Control : Maintain strict cryogenic conditions (−78°C) during DiBAl-H addition to minimize racemization .
  • Solvent Selection : Use anhydrous CH₂Cl₂ to avoid side reactions with protic solvents.
  • Workup Optimization : Quench with saturated potassium sodium tartrate to stabilize intermediates and improve phase separation .
    • Data :
ParameterOptimal ValueImpact on Yield
Temperature−78°C → −40°C92%
SolventCH₂Cl₂>90% Purity

Q. How does the benzyloxy group influence the compound’s reactivity in cross-coupling reactions?

  • Methodology :

  • Protection-Deprotection : The benzyloxy group stabilizes the alcohol during Grignard or Suzuki-Miyaura reactions. Post-reaction deprotection with Pd/C and H₂ restores the hydroxyl group without racemization .
  • Steric Effects : The bulky benzyl group reduces nucleophilic attack at the adjacent carbon, directing reactivity to the methyl branch .
    • Data :
Reaction TypeYield (Deprotected)Reference
Suzuki-Miyaura85%
Grignard Addition78%

Analytical and Mechanistic Considerations

Q. What analytical challenges arise in quantifying trace impurities in this compound?

  • Methodology :

  • LC-MS/MS : Detect sub-ppm impurities using a C18 column (2.1 × 50 mm, 1.7 µm) with ESI+ ionization. Calibrate against synthetic impurities (e.g., diastereomers, over-reduction byproducts) .
  • NMR Spectroscopy : Use ¹³C DEPT-135 to distinguish between C-2 and C-3 carbons, confirming regiochemical purity .

Q. Why does the benzyloxy group exhibit unexpected stability under acidic conditions?

  • Mechanistic Insight :

  • The electron-donating benzyl ring stabilizes the ether oxygen via resonance, resisting protonation and cleavage. This stability enables use in acidic reaction media (e.g., Friedel-Crafts alkylation) .

Safety and Handling

Q. What precautions are critical when handling this compound in oxygen-sensitive reactions?

  • Recommendations :

  • Store under argon at 2–8°C to prevent oxidation.
  • Use flame-resistant solvents (e.g., THF instead of Et₂O) during reductions to mitigate fire risks .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.